molecular formula C9H11ClN2O3 B13918971 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid

Cat. No.: B13918971
M. Wt: 230.65 g/mol
InChI Key: NJDLFCRWXFILGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for Coupling Reactions: Palladium catalysts, boron reagents.

Major Products Formed

    Substitution Products: Amino or thio derivatives.

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is unique due to the presence of the butoxy group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can affect its solubility, reactivity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

6-butoxy-2-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11ClN2O3/c1-2-3-4-15-7-5-6(8(13)14)11-9(10)12-7/h5H,2-4H2,1H3,(H,13,14)

InChI Key

NJDLFCRWXFILGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC(=C1)C(=O)O)Cl

Origin of Product

United States

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